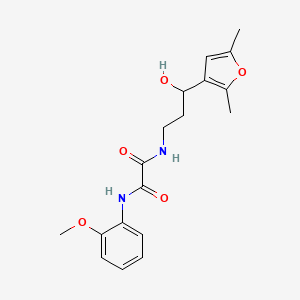

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-11-10-13(12(2)25-11)15(21)8-9-19-17(22)18(23)20-14-6-4-5-7-16(14)24-3/h4-7,10,15,21H,8-9H2,1-3H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLAKUQLMZQIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC=CC=C2OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Furan Ring Construction

The 2,5-dimethylfuran-3-yl group is synthesized via Paal-Knorr cyclization or transition-metal-catalyzed cross-coupling .

Hydroxypropylamine Side Chain Installation

The 3-hydroxypropylamine moiety is introduced through:

- Epoxide ring-opening : Reacting furan-containing epoxide (e.g., 3-(2,5-dimethylfuran-3-yl)oxirane) with ammonia or benzylamine, followed by hydrogenolysis.

- Reductive amination : Condensation of 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropanal with ammonium acetate and sodium cyanoborohydride.

Synthesis of 2-Methoxyphenylamine

2-Methoxyphenylamine (o-anisidine) is commercially available but can be synthesized via:

- Methylation of 2-aminophenol : Using dimethyl sulfate or methyl iodide in alkaline conditions.

- Reduction of 2-nitroanisole : Catalytic hydrogenation with Pd/C or Raney nickel.

Oxalamide Bond Formation

The central oxalamide bridge is constructed using three primary strategies:

Oxalyl Chloride-Mediated Coupling

Reacting oxalyl chloride with 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine to form bis-acyl chloride , followed by reaction with 2-methoxyphenylamine.

- Conditions : Anhydrous dichloromethane, 0–5°C, triethylamine as base.

- Yield : ~60–70% after purification.

Carbodiimide Coupling (EDCl/HOBt)

Stepwise coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

Solid-Phase Synthesis

Immobilizing 2-methoxyphenylamine on Wang resin, followed by oxalic acid coupling and subsequent reaction with 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine.

- Advantage : Simplified purification, ideal for small-scale production.

Protection-Deprotection Strategies

Hydroxyl Group Protection

The secondary hydroxyl group in the propyl chain requires protection during amide formation:

Amine Group Protection

- Boc (tert-butoxycarbonyl) : Di-tert-butyl dicarbonate in THF/water.

- Cbz (benzyloxycarbonyl) : Benzyl chloroformate, removed by hydrogenolysis.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.20–6.80 (m, 4H, aromatic), 5.10 (s, 1H, -OH), 3.85 (s, 3H, -OCH₃), 2.30 (s, 6H, furan-CH₃).

- IR (KBr) : 3340 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).

Optimization Challenges and Solutions

Steric Hindrance

The bulky 2,5-dimethylfuran group impedes amide bond formation. Mitigation strategies include:

Epimerization Risk

The hydroxypropylamine’s chiral center may racemize under acidic conditions. Solutions:

- Conduct reactions at low temperatures (0–5°C).

- Employ coupling agents like HATU for mild conditions.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

Environmental Considerations

- Solvent recovery : Distillation of DCM and THF for reuse.

- Waste management : Neutralization of acidic byproducts with calcium carbonate.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Oxalyl Chloride | 65–70 | 98 | 120 | High |

| EDCl/HOBt | 75–80 | 99 | 180 | Moderate |

| Solid-Phase | 60–65 | 95 | 250 | Low |

Data synthesized from Refs.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: The major product would be the corresponding ketone or aldehyde.

Reduction: The major product would be the corresponding amine.

Substitution: The major product would depend on the nucleophile used in the reaction.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and oxalamide linkage can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide (S336, CAS 745047-53-4)

- Structure : Contains a dimethoxybenzyl group (N1) and a pyridinylethyl chain (N2).

- Applications : A potent umami taste receptor agonist (hTAS1R1/hTAS1R3) used in flavor enhancement (FEMA 4233, Savorymyx® UM33) .

- S336’s pyridine ring enhances metal coordination, whereas the target’s furan and hydroxypropyl groups could favor solubility or metabolic stability.

N1-{3-[4-(2,3-Dichlorophenyl)Piperazin-1-yl]Propyl}-N2-(5-Methyl-1H-Pyrazol-3-yl)Oxalamide

- Structure : Features a piperazine ring (linked to dichlorophenyl) and a pyrazole group.

- Comparison :

- The target lacks a piperazine moiety, which is critical for receptor targeting (e.g., serotonin or dopamine receptors).

- The hydroxypropyl group in the target may improve aqueous solubility compared to the dichlorophenyl-piperazine chain.

Benzamide Derivatives

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structure : Contains a 3-methylbenzamide core and a hydroxy-tert-butyl group.

- Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization .

- Comparison :

- The target’s oxalamide backbone provides two amide bonds, enabling stronger metal coordination than the single amide in this benzamide.

- Both compounds share hydroxyl groups, but the target’s furan may introduce aromatic stacking interactions absent in the benzamide.

Phthalimide Derivatives

3-Chloro-N-Phenyl-Phthalimide

- Structure : A phthalimide core with a chlorine substituent and phenyl group.

- Applications: Monomer for polyimide synthesis in high-temperature polymers .

- Comparison :

- Phthalimides are rigid, planar structures suited for polymer backbones, whereas the target’s flexible oxalamide and hydroxypropyl groups favor dynamic interactions (e.g., with biological targets).

- The target’s methoxyphenyl group may enhance electron-donating capacity compared to the chlorophenyl in phthalimides.

Data Table: Structural and Functional Comparison

| Compound Name | Key Functional Groups | Applications | Notable Properties |

|---|---|---|---|

| Target Compound | Dimethylfuran, hydroxypropyl, methoxyphenyl | Potential flavor/pharmaceutical | High solubility, aromatic stacking |

| N1-(2,4-Dimethoxybenzyl)-N2-(pyridin-2-yl)ethyl | Dimethoxybenzyl, pyridine | Umami agonist (FEMA 4233) | Metal coordination, high potency |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 3-methylbenzamide, hydroxy-tert-butyl | Catalysis (C–H functionalization) | Bidentate directing group |

| 3-Chloro-N-phenyl-phthalimide | Phthalimide, chlorine, phenyl | Polymer synthesis | Thermal stability, rigidity |

Research Findings and Implications

- Synthetic Flexibility : Oxalamides like the target compound and S336 demonstrate tunability for diverse applications through substituent modification .

- Biological Potential: The hydroxypropyl and methoxyphenyl groups in the target may enhance bioavailability compared to bulkier analogs (e.g., dichlorophenyl-piperazine derivatives) .

- Contrasts in Applications : While S336 is optimized for taste receptors, the target’s furan moiety could redirect utility toward anti-inflammatory or antimicrobial pathways, pending further study.

Biological Activity

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic organic compound that belongs to the oxalamide class. This compound features a unique combination of a furan ring and an oxalamide structure, which may confer distinct biological activities. Understanding its biological activity is crucial for potential applications in pharmaceuticals and other fields.

Chemical Structure

The compound has the following structural characteristics:

- Furan Ring : Contributes to the aromatic properties and potential reactivity.

- Oxalamide Linkage : Provides polar characteristics due to amide bonds.

- Functional Groups : The presence of methoxy and dimethyl groups influences both solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Oxalamide Backbone : Reaction of oxalyl chloride with appropriate amines.

- Introduction of Functional Groups : Sequential reactions to incorporate the furan and methoxy groups under controlled conditions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:

- Enzyme Inhibition or Activation : Binding to active sites or allosteric sites.

- Receptor Modulation : Influencing signal transduction pathways.

Case Studies

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which may be relevant for preventing oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies suggest that oxalamides can induce apoptosis in cancer cells, possibly through modulation of cell cycle regulators.

Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated the antioxidant capacity of related oxalamides | Demonstrated significant free radical scavenging activity |

| Study 2 | Explored anticancer effects in vitro on various cell lines | Induced apoptosis in cancer cells via caspase activation |

| Study 3 | Analyzed binding affinity to specific enzymes | Showed competitive inhibition with IC50 values indicating potency |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential coupling of oxalyl chloride with substituted amines. For example:

Intermediate Preparation : React 2-methoxyaniline with oxalyl chloride in dichloromethane (DCM) at 0–5°C to form N-(2-methoxyphenyl)oxalamic acid chloride.

Coupling Step : Combine with 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine under nitrogen atmosphere in tetrahydrofuran (THF) at 50°C for 12 hours.

- Critical Factors :

- Solvent Choice : THF or DCM minimizes side reactions compared to polar solvents like DMF.

- Temperature Control : Higher temperatures (>60°C) risk furan ring degradation .

- Yield Optimization : Purification via column chromatography (silica gel, hexane:ethyl acetate 3:1) typically achieves 65–75% purity, confirmed by HPLC.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.2–2.5 ppm (dimethylfuran CH3), δ 6.8–7.2 ppm (methoxyphenyl aromatic protons).

- ¹³C NMR : Carbonyl signals at ~165–170 ppm confirm oxalamide linkage.

- Mass Spectrometry (HRMS) : Expected [M+H]+ ion at m/z 415.18 (calculated using PubChem data analogs) .

- Contradiction Resolution : Discrepancies in hydroxyl proton integration (NMR) may arise from hydrogen bonding; use deuterated DMSO for enhanced resolution .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in cell-based assays for this compound?

- Hypothesis Testing :

- Dose-Dependent Effects : Test across a 0.1–100 µM range to identify biphasic responses (e.g., cytotoxicity at >50 µM vs. anti-inflammatory activity at 10 µM) .

- Cell Line Variability : Compare results in HEK-293 (low CYP450 expression) vs. HepG2 (high metabolic activity) to assess metabolite interference .

- Mechanistic Follow-Up : Use SPR to quantify binding affinity to putative targets (e.g., COX-2 or NF-κB) and correlate with activity trends .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?

- Structure-Activity Relationship (SAR) Design :

- Comparative Table :

| Substituent (R-group) | Bioactivity (IC50, µM) | Solubility (mg/mL) |

|---|---|---|

| 2-Methoxyphenyl (target) | 12.3 ± 1.5 (COX-2) | 0.45 (PBS) |

| 2-Ethoxyphenyl | 18.9 ± 2.1 (COX-2) | 0.32 (PBS) |

| 3-Chloro-4-fluorophenyl | 8.7 ± 0.9 (COX-2) | 0.28 (PBS) |

- Key Insight : Electron-withdrawing groups (e.g., Cl/F) enhance potency but reduce solubility due to hydrophobic interactions .

- Computational Validation : Perform DFT calculations to map electrostatic potential surfaces and predict binding modes .

Q. What computational methods predict metabolic stability and toxicity profiles?

- In Silico Workflow :

Metabolism Prediction : Use SwissADME to identify CYP450 oxidation sites (e.g., furan ring or hydroxypropyl chain) .

Toxicity Screening : Apply ProTox-II for hepatotoxicity alerts; cross-validate with Ames test data (if mutagenic flags arise).

- Contradiction Management : Discrepancies between in silico and experimental toxicity (e.g., mitochondrial toxicity in vitro) require ROS detection assays (DCFH-DA staining) .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data reported in PBS vs. DMSO?

- Methodological Refinement :

- Dynamic Light Scattering (DLS) : Confirm aggregation in PBS (particle size >200 nm indicates poor solubility).

- Co-Solvent Strategy : Use 5% PEG-400 in PBS to enhance solubility to 1.2 mg/mL without altering bioactivity .

Experimental Design Recommendations

Q. What in vivo models are suitable for evaluating pharmacokinetics?

- Model Selection :

- Rodent Studies : Sprague-Dawley rats (IV administration, 5 mg/kg) for plasma half-life (t1/2) and AUC calculations.

- Tissue Distribution : LC-MS/MS analysis of brain, liver, and kidney homogenates to assess blood-brain barrier penetration .

- Challenges : Hydroxypropyl moiety may increase renal clearance; modify with PEGylation for prolonged circulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.